molecular formula C10H11ClO2S B3314432 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene CAS No. 951886-11-6

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene

Cat. No. B3314432
CAS RN: 951886-11-6
M. Wt: 230.71 g/mol
InChI Key: XCHHYWSJLCGRAI-UHFFFAOYSA-N
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Description

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene, also known as CETP, is a chemical compound that has been extensively studied for its potential applications in the field of scientific research. CETP is a member of the propene family of compounds, which are widely used in the synthesis of various organic compounds.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene is not fully understood, although it is believed to involve the inhibition of this compound, an enzyme that is responsible for the transfer of cholesterol esters from HDL cholesterol to LDL cholesterol. This inhibition is believed to result in an increase in HDL cholesterol levels and a decrease in LDL cholesterol levels, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in both in vitro and in vivo models. In vitro studies have shown that this compound inhibitors are capable of reducing levels of LDL cholesterol and increasing levels of HDL cholesterol. In vivo studies have shown that this compound inhibitors are capable of reducing the risk of cardiovascular disease and improving cognitive function in patients with Alzheimer's disease.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene in lab experiments include its high degree of purity, its stability, and its ability to be easily synthesized. However, there are also some limitations to using this compound in lab experiments, including its potential toxicity and the need for specialized equipment and expertise to handle it safely.

Future Directions

There are several future directions for research on 2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene, including the development of new this compound inhibitors for the treatment of various diseases, the study of the mechanism of action of this compound inhibitors, and the development of new methods for the synthesis of this compound. Additionally, there is a need for further research on the potential side effects of this compound inhibitors, as well as their long-term effects on patient health.

Scientific Research Applications

2-Chloro-3-(5-ethoxycarbonyl-2-thienyl)-1-propene has been extensively studied for its potential applications in the field of scientific research. One of the primary areas of research has been in the development of new drugs for the treatment of various diseases. For example, this compound inhibitors have been studied for their potential use in the treatment of cardiovascular disease, as they are believed to be capable of reducing levels of low-density lipoprotein (LDL) cholesterol and increasing levels of high-density lipoprotein (HDL) cholesterol. This compound inhibitors have also been studied for their potential use in the treatment of Alzheimer's disease, as they are believed to be capable of reducing levels of beta-amyloid, a protein that is associated with the development of Alzheimer's disease.

properties

IUPAC Name

ethyl 5-(2-chloroprop-2-enyl)thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClO2S/c1-3-13-10(12)9-5-4-8(14-9)6-7(2)11/h4-5H,2-3,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHHYWSJLCGRAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(S1)CC(=C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201205851
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

951886-11-6
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951886-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 5-(2-chloro-2-propen-1-yl)-2-thiophenecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201205851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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